molecular formula C22H24N6O6 B053718 10-Methyl-11-deazahomofolic acid CAS No. 119770-55-7

10-Methyl-11-deazahomofolic acid

Cat. No. B053718
M. Wt: 468.5 g/mol
InChI Key: WVWNHESCQDVDTC-MHTVFEQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyl-11-deazahomofolic acid (MDHFA) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. MDHFA is a derivative of folic acid, which is an essential vitamin that plays a vital role in various biological processes, including DNA synthesis, cell division, and protein synthesis. MDHFA has been shown to have several advantages over folic acid, including increased stability, improved bioavailability, and enhanced binding affinity to folate receptors.

Mechanism Of Action

10-Methyl-11-deazahomofolic acid exerts its anti-tumor activity by inhibiting the activity of dihydrofolate reductase (DHFR), which is an enzyme that plays a critical role in folate metabolism. DHFR is required for the synthesis of thymidylate, which is an essential component of DNA. 10-Methyl-11-deazahomofolic acid binds to DHFR with high affinity, thereby inhibiting its activity and preventing the synthesis of thymidylate. This leads to the accumulation of uracil in the DNA, which ultimately leads to DNA damage and cell death.

Biochemical And Physiological Effects

10-Methyl-11-deazahomofolic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. 10-Methyl-11-deazahomofolic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 10-Methyl-11-deazahomofolic acid has also been shown to inhibit the migration and invasion of cancer cells by down-regulating the expression of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer metastasis. In addition, 10-Methyl-11-deazahomofolic acid has been shown to enhance the uptake of chemotherapeutic agents by cancer cells, thereby increasing their efficacy.

Advantages And Limitations For Lab Experiments

10-Methyl-11-deazahomofolic acid has several advantages over folic acid and other folate derivatives in lab experiments. 10-Methyl-11-deazahomofolic acid has increased stability and improved bioavailability, which makes it easier to handle and use in experiments. 10-Methyl-11-deazahomofolic acid also has enhanced binding affinity to folate receptors, which allows for more efficient uptake by cells. However, one limitation of 10-Methyl-11-deazahomofolic acid is that it can be difficult to synthesize, which can limit its availability and use in experiments.

Future Directions

There are several future directions for the study of 10-Methyl-11-deazahomofolic acid. One direction is the development of 10-Methyl-11-deazahomofolic acid-based therapeutics for the treatment of cancer. 10-Methyl-11-deazahomofolic acid has shown potent anti-tumor activity in vitro and in vivo, and further studies are needed to determine its efficacy in clinical trials. Another direction is the use of 10-Methyl-11-deazahomofolic acid as a tool in molecular biology research. 10-Methyl-11-deazahomofolic acid has been used to study folate receptor-mediated endocytosis and transport, and further studies are needed to elucidate the mechanisms underlying these processes. Additionally, the development of new synthesis methods for 10-Methyl-11-deazahomofolic acid could increase its availability and use in scientific research.

Synthesis Methods

10-Methyl-11-deazahomofolic acid can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-ethoxycarbonylphenylaminobenzoic acid. This intermediate product is then reacted with hydrazine hydrate to form 4-phenylhydrazinobenzoic acid. The final step involves the reaction of 4-phenylhydrazinobenzoic acid with formaldehyde and formic acid to form 10-Methyl-11-deazahomofolic acid.

Scientific Research Applications

10-Methyl-11-deazahomofolic acid has been extensively studied in scientific research due to its potential applications in various fields, including cancer research, drug development, and molecular biology. 10-Methyl-11-deazahomofolic acid has been shown to have potent anti-tumor activity in several different cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 10-Methyl-11-deazahomofolic acid has also been shown to enhance the efficacy of several different chemotherapeutic agents, including cisplatin and doxorubicin. In addition, 10-Methyl-11-deazahomofolic acid has been used as a tool in molecular biology research to study folate receptor-mediated endocytosis and transport.

properties

CAS RN

119770-55-7

Product Name

10-Methyl-11-deazahomofolic acid

Molecular Formula

C22H24N6O6

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-methylpropyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H24N6O6/c1-11(9-14-10-24-18-17(25-14)20(32)28-22(23)27-18)8-12-2-4-13(5-3-12)19(31)26-15(21(33)34)6-7-16(29)30/h2-5,10-11,15H,6-9H2,1H3,(H,26,31)(H,29,30)(H,33,34)(H3,23,24,27,28,32)/t11?,15-/m0/s1

InChI Key

WVWNHESCQDVDTC-MHTVFEQDSA-N

Isomeric SMILES

CC(CC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N

SMILES

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)CC2=CN=C3C(=N2)C(=O)N=C(N3)N

Origin of Product

United States

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